benzyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate
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Overview
Description
Benzyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a pyrrole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and ester functional groups makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring, followed by further functionalization to introduce the pyrrole ring and other substituents .
Industrial Production Methods
Industrial production of this compound may utilize green chemistry approaches, such as microwave-assisted synthesis or solvent-free conditions, to enhance yield and reduce environmental impact . These methods are advantageous for scaling up the production while maintaining efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole and pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolone derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyrrole rings .
Scientific Research Applications
Benzyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of benzyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 3-amino-2-phenyl-2H-pyrazolo[4,3-c]-pyridine-4,6-diol share a similar pyrazole structure but differ in their functional groups and biological activities.
Pyridazine Derivatives: Pyridazine and pyridazinone derivatives also contain nitrogen heterocycles and exhibit a wide range of pharmacological activities.
Uniqueness
Benzyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate is unique due to its fused pyrazole-pyrrole ring system and the presence of both amino and ester functional groups.
Properties
Molecular Formula |
C14H16N4O2 |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
benzyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C14H16N4O2/c1-17-13(15)11-7-18(8-12(11)16-17)14(19)20-9-10-5-3-2-4-6-10/h2-6H,7-9,15H2,1H3 |
InChI Key |
WWKQNUHHXINIPB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CN(CC2=N1)C(=O)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
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